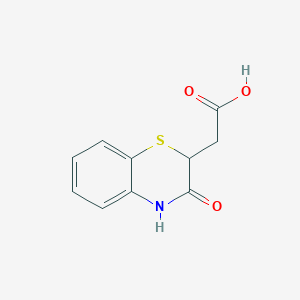

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXLTZQRYJBZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284122 | |

| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-74-2 | |

| Record name | 6270-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Analysis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Compound Overview

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a heterocyclic compound featuring a benzothiazine core. This structural motif is of significant interest in medicinal chemistry. The following table summarizes its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| CAS Number | 6270-74-2 |

| Appearance | Pale yellow amorphous powder |

| Melting Point | 180-188 °C |

| Purity | ≥ 98% (HPLC) |

| Synonyms | 2,3-Dihydro-3-oxo-4H-1,4-benzothiazine-2-acetic acid |

Data sourced from Chem-Impex.[1][2]

Predicted Spectroscopic Data

The following tables present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the spectroscopic analysis of analogous structures reported in scientific literature.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | br s | 1H | Carboxylic acid (-COOH) |

| ~10.8 | s | 1H | Amide (-NH) |

| ~7.2-7.8 | m | 4H | Aromatic protons |

| ~4.5 | t | 1H | Methine (-CH) at C2 |

| ~2.8 | d | 2H | Methylene (-CH₂) of acetic acid |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic acid carbonyl (-COOH) |

| ~165 | Amide carbonyl (-C=O) |

| ~138 | Aromatic quaternary carbon |

| ~128 | Aromatic C-H |

| ~126 | Aromatic C-H |

| ~124 | Aromatic C-H |

| ~116 | Aromatic C-H |

| ~115 | Aromatic quaternary carbon |

| ~55 | Methine carbon (-CH) at C2 |

| ~35 | Methylene carbon (-CH₂) of acetic acid |

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Medium | N-H stretch (Amide) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1670 | Strong | C=O stretch (Amide) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1400 | Medium | C-O stretch / O-H bend (Carboxylic acid) |

| ~1250 | Medium | C-N stretch |

| ~750 | Strong | C-H out-of-plane bend (Ortho-disubstituted benzene) |

Predicted Mass Spectrum Data

| m/z Value | Interpretation |

| 223.03 | [M]⁺, Molecular ion peak for C₁₀H₉NO₃S |

| 178.04 | [M - COOH]⁺, Loss of the carboxylic acid group |

| 164.02 | [M - CH₂COOH]⁺, Loss of the acetic acid side chain |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A higher number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set a spectral width of approximately 220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shifts relative to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

-

Sample Preparation:

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative, while positive ion mode ([M+H]⁺) can also be used.

-

Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500).

-

-

High-Resolution Mass Spectrometry (HRMS):

-

For accurate mass measurement and elemental composition determination, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

This will allow for the confirmation of the molecular formula.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.

Caption: General workflow for spectroscopic analysis.

References

Physicochemical properties of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

An In-depth Technical Guide on the Physicochemical Properties of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and crystallographic data of this compound. This compound is a member of the 1,4-benzothiazine class of heterocyclic compounds, which are recognized for their significant and diverse biological activities.

Chemical Identity and Properties

This compound, also known as 2,3-dihydro-3-oxo-4H-1,4-benzothiazine-2-acetic acid, is a key heterocyclic compound with potential applications in pharmaceutical development.[1] The core 1,4-benzothiazine structure is a pharmacophore that imparts a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6][7][8][9][10]

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 2,3-Dihydro-3-oxo-4H-1,4-benzothiazine-2-acetic acid | [1] |

| CAS Number | 6270-74-2 | [1] |

| Molecular Formula | C₁₀H₉NO₃S | [1][11] |

| Molecular Weight | 223.25 g/mol | [1] |

| Appearance | Pale yellow amorphous powder | [1] |

| Melting Point | 180-188 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 0-8°C | [1] |

Crystallographic and Structural Data

The compound has been characterized in its monohydrate form (C₁₀H₉NO₃S·H₂O) using single-crystal X-ray diffraction.[2][3] This analysis provides precise details about its three-dimensional structure.

Table 2: Crystallographic Data for this compound monohydrate

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃S·H₂O | [2][3] |

| Molecular Weight | 241.26 g/mol | [2][3] |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/c | [3] |

| Unit Cell Dimensions | a = 7.5897(1) Åb = 9.2208(2) Åc = 15.6701(3) Åβ = 94.336(1)° | [2][3] |

| Unit Cell Volume | 1093.50(3) ų | [2][3] |

| Molecules per Unit Cell (Z) | 4 | [2][3] |

| Density (calculated) | 1.465 Mg/m³ | [3] |

| Melting Point (single crystal) | 338 K (65 °C) | [2] |

In the solid state, the thiomorpholine ring adopts a conformation that is intermediate between a twist-boat and a half-chair.[2][3] The crystal structure is stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into a three-dimensional network.[2][3]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound. The following protocols are based on published literature.

A common route to obtaining the title compound is through the hydrolysis of its corresponding ethyl ester.

Experimental Workflow:

Methodology:

-

A solution of potassium hydroxide (5.85 mmol) in water (10 ml) is added to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in ethanol (10 ml).[2]

-

The resulting mixture is stirred at room temperature for 24 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is poured into water and acidified with 4 M HCl.[2]

-

The acidification results in the formation of this compound as a colorless solid precipitate.[2]

-

For crystallographic analysis, single crystals can be obtained by slow evaporation of a dichloromethane solution of the product.[2]

An alternative synthesis involves the condensation of 2-aminothiophenol with maleic anhydride.

Experimental Workflow:

Methodology:

-

The condensation of 2-aminothiophenol with maleic anhydride yields 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid.[4]

-

This product can be further reacted, for example, with thionyl chloride to produce (2H)-oxo-3,3a-dihydrofuro[3,2-b][2][4]-benzothiazine, which serves as an intermediate for creating various amide derivatives.[4]

Biological Context and Potential

The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry. Molecules containing this core structure have demonstrated a wide array of biological activities.[2][3] These include:

-

Anti-inflammatory Effects [6]

-

Neuroprotective Potential [7]

-

Aldose Reductase Inhibition , relevant for diabetic complications.[9]

-

Acetylcholinesterase Inhibition , a target in Alzheimer's disease treatment.[10]

While the broader class of benzothiazines is well-studied, the specific signaling pathways and molecular targets of this compound itself require further dedicated investigation. Its structural features make it a valuable candidate for further research and development in the therapeutic areas mentioned above.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cbijournal.com [cbijournal.com]

- 5. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. researchgate.net [researchgate.net]

- 9. Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]

- 11. 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid | C10H9NO3S | CID 645976 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid and its Isomer

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed overview of the structural chemistry of acetic acid derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine. The 1,4-benzothiazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The substitution pattern on the benzothiazine ring system is critical for its pharmacological profile.

This document focuses on (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. However, a comprehensive search of publicly available crystallographic databases reveals that a crystal structure for this specific isomer has not been reported. In its place, this guide presents a detailed crystallographic analysis of its close structural isomer, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate , for which high-quality single-crystal X-ray diffraction data is available. The key structural difference is the attachment point of the acetic acid moiety: at the C2 carbon in the requested compound versus the N4 nitrogen in the documented isomer.

This guide provides basic chemical data for the requested 2-yl isomer, a plausible synthetic route, and a comprehensive analysis of the 4-yl isomer, including data tables, experimental protocols, and visualizations to serve as a valuable reference for researchers in the field.

This compound: Overview and Synthesis

While the crystal structure is not available, basic physicochemical data for the target compound has been compiled.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| CAS Number | 6270-74-2 |

| Appearance | Pale yellow amorphous powder |

| Melting Point | 180-188 °C |

Plausible Synthesis Pathway

A common and effective method for the synthesis of 2-substituted-2H-benzo[b][1][2]thiazin-3(4H)-ones involves the condensation of 2-aminothiophenol with a suitable electrophilic partner. For the target compound, a plausible route is the reaction of 2-aminothiophenol with maleic anhydride. This reaction would proceed via a Michael addition of the thiol group to the activated double bond of the anhydride, followed by intramolecular cyclization via amide bond formation to yield the desired product.

Caption: Plausible synthesis route for the target compound.

Crystal Structure Analysis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate

The following sections provide a detailed analysis of the N-substituted isomer, which serves as a valuable structural analogue. The data is derived from the study published in Acta Crystallographica Section E: Crystallographic Communications.[1][3]

Crystallographic Data

The compound crystallizes in a monoclinic system. The key crystallographic parameters are summarized below.

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₃S·H₂O |

| Formula Weight | 241.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5897 (1) |

| b (Å) | 9.2208 (2) |

| c (Å) | 15.6701 (3) |

| β (°) | 94.336 (1) |

| Volume (ų) | 1093.50 (3) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calc) (Mg/m³) | 1.465 |

Data Collection and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F².

| Parameter | Value |

| Diffractometer | Bruker SMART APEXII CCD |

| Reflections collected | 25955 |

| Independent reflections | 4859 |

| R_int | 0.036 |

| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.128 |

| Goodness-of-fit (S) | 0.83 |

| Data / restraints / parameters | 4859 / 0 / 157 |

| Largest diff. peak/hole (e Å⁻³) | 0.54 / -0.26 |

Molecular and Crystal Structure

The asymmetric unit contains one molecule of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid and one water molecule.[1] The heterocyclic thiomorpholine ring adopts a conformation that is intermediate between a twist-boat and a half-chair.[1][3]

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The water molecule plays a crucial role, acting as a bridge linking adjacent benzothiazine molecules. Specifically, an O—H···O hydrogen bond connects the carboxylic acid and water molecules.[1] This network of O—H···O and C—H···O interactions extends into a three-dimensional architecture.[1][3]

Caption: Intermolecular hydrogen bonding network in the 4-yl isomer crystal.

Hydrogen Bond Geometry

The hydrogen bond parameters are crucial for understanding the stability and conformation of the crystal lattice.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O(2)—H(1O2)···O(1W) | 0.84 | 1.80 | 2.635(2) | 171 |

| O(1W)—H(1W1)···O(1) | 0.85 | 1.93 | 2.766(2) | 168 |

| O(1W)—H(2W1)···O(3) | 0.85 | 1.98 | 2.810(2) | 165 |

| C(2)—H(2A)···O(1W) | 0.99 | 2.58 | 3.498(2) | 154 |

| C(9)—H(10A)···O(2) | 0.99 | 2.60 | 3.490(2) | 150 |

Experimental Protocols

The following protocols are for the synthesis and crystallization of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate .[1]

Synthesis

-

Saponification: A solution of potassium hydroxide (5.85 mmol) in water (10 ml) is added to a solution of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (3.9 mmol) in ethanol (10 ml).

-

Reaction: The resulting mixture is stirred at room temperature for 24 hours. Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is poured into water and acidified with 4 M HCl.

-

Isolation: The resulting colorless solid product, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid, is collected.

Crystallization

Single crystals suitable for X-ray diffraction analysis are obtained by the slow evaporation of a dichloromethane solution of the synthesized acid. The reported melting point of the crystals is 338 K.[1]

References

Biological Activity Screening of Novel Benzothiazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the biological activity screening of novel benzothiazine derivatives. Benzothiazines are a class of heterocyclic compounds containing a benzene ring fused to a thiazine ring. They have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document details the experimental protocols for key biological assays, presents quantitative activity data in a structured format, and visualizes relevant biological pathways and workflows.

Synthesis of Novel Benzothiazine Derivatives

The synthesis of novel benzothiazine derivatives is a crucial first step in their biological evaluation. A variety of synthetic routes have been developed to create diverse libraries of these compounds. Below is a representative protocol for the synthesis of 1,4-benzothiazine derivatives.

General Synthesis Protocol for 1,4-Benzothiazine Derivatives

A common and effective method for the synthesis of 1,4-benzothiazines involves the condensation reaction between 2-aminothiophenol and a suitable carbonyl compound, such as a β-ketoester or a chalcone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

-

Addition of Reactants: To the stirred solution, add the appropriate carbonyl compound (1 equivalent).

-

Catalyst (if required): In some reactions, a catalytic amount of an acid (e.g., glacial acetic acid) or a base (e.g., piperidine) may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if any, is filtered, washed with a cold solvent (e.g., ethanol), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure of the synthesized benzothiazine derivative is confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Anticancer Activity Screening

The evaluation of the anticancer potential of novel benzothiazine derivatives is a primary focus of many research efforts. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

MTT Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazine derivatives in the culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anticancer Activity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected novel benzothiazole and quinobenzothiazine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4d | C6 (Rat brain glioma) | 0.03 | [1] |

| 4e | A549 (Human lung adenocarcinoma) | 0.03 | [1] |

| 4h | C6 (Rat brain glioma) | 0.03 | [1] |

| 2a | SNB-19 (Human glioblastoma) | 0.23 - 2.1 | [2] |

| 2e | SNB-19 (Human glioblastoma) | 56.6 | [2] |

| 2f | SNB-19 (Human glioblastoma) | 30.5 | [2] |

| 2g | SNB-19 (Human glioblastoma) | 27.6 | [2] |

| 2j | SNB-19 (Human glioblastoma) | 28.7 | [2] |

| 4g | HT-1376 (Bladder carcinoma) | 26.51 | [3] |

| Cisplatin | A549 (Human lung adenocarcinoma) | 0.06 | [1] |

| Cisplatin | C6 (Rat brain glioma) | 0.03 | [1] |

| Cisplatin | HT-1376 (Bladder carcinoma) | 14.85 | [3] |

Antimicrobial Activity Screening

Benzothiazine derivatives have also shown promise as antimicrobial agents. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Broth Microdilution Method Protocol

Principle: This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Experimental Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilutions: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells. Add 50 µL of the stock solution of the benzothiazine derivative to the first well and perform two-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A known antibiotic (e.g., streptomycin, ampicillin) can be used as a reference standard.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazine and benzothiazole derivatives against selected microbial strains.[4][5]

| Compound ID | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Enterococcus faecalis (mg/mL) | Reference |

| 31 | 25-600 | 100-500 | - | [4] |

| 33 | 25-600 | 100-500 | - | [4] |

| 38 | 25-600 | 100-500 | - | [4] |

| 43 | 25-600 | 100-500 | - | [4] |

| 45 | 25-600 | 100-500 | - | [4] |

| 50 | 25-600 | 100-500 | - | [4] |

| 53 | - | 100-500 | - | [4] |

| 55 | 25-600 | 100-500 | - | [4] |

| 58 | 25-600 | 100-500 | - | [4] |

| 60 | 25-600 | 100-500 | - | [4] |

| 63 | 25-600 | 100-500 | - | [4] |

| 68 | 25-600 | 100-500 | - | [4] |

| 6g | - | - | 0.00975 | [5] |

| 7d | - | - | <0.00975 | [5] |

| 7f | - | - | <0.00975 | [5] |

| 7g | - | - | <0.00975 | [5] |

| Streptomycin | 12.5 | 12.5 | - | [4] |

| Povidone Iodine | - | - | 1.56-6.25 | [5] |

Enzyme Inhibition Screening

Certain benzothiazine derivatives have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) Protocol

Principle: This colorimetric method measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Experimental Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

AChE enzyme solution (e.g., from electric eel)

-

-

Assay in 96-Well Plate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of benzothiazine derivative solution at various concentrations.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25-37°C.

-

Initiation of Reaction: Start the reaction by adding 10 µL of the ATCI substrate solution to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 5-10 minutes using a microplate reader.

-

Data Analysis: The rate of reaction is calculated from the slope of the absorbance versus time curve. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Data

The following table shows the IC₅₀ values of some benzothiazine derivatives against acetylcholinesterase.[6][7]

| Compound ID | Acetylcholinesterase (AChE) IC₅₀ (µM) | Butyrylcholinesterase (BChE) IC₅₀ (µM) | Reference |

| 3i | 0.027 | >10 | [6] |

| 3j | 0.025 | >10 | [6] |

| M2 | 40.01 | 1.38 | [7] |

| M13 | 5.03 | 1.21 | [7] |

| Donepezil | 0.021 | - | [6] |

Signaling Pathway Analysis

Understanding the mechanism of action of bioactive compounds often involves investigating their effects on cellular signaling pathways. For anticancer agents, the EGFR/Akt/ERK pathway is a critical regulator of cell proliferation, survival, and migration.

Western Blotting Protocol for Akt and ERK Signaling

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins (e.g., phosphorylated and total Akt and ERK).

Experimental Protocol:

-

Cell Lysis: Treat cancer cells with the benzothiazine derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizing Cellular Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the screening of benzothiazine derivatives.

Caption: A generalized workflow for the synthesis of novel benzothiazine derivatives.

Caption: The overall workflow for screening the biological activities of new compounds.

References

- 1. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]

- 2. Towards Anticancer and Antibacterial Agents: Design and Synthesis of 1,2,3-Triazol-quinobenzothiazine Derivatives [mdpi.com]

- 3. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unraveling the Mechanism of Action of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid: A Technical Overview

For Immediate Release

[City, State] – [Date] – The therapeutic potential of novel heterocyclic compounds is a burgeoning area of research in drug discovery and development. Among these, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, a derivative of the 1,4-benzothiazine scaffold, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the available scientific literature concerning its mechanism of action, drawing upon existing experimental data and highlighting areas for future investigation.

Introduction to 1,4-Benzothiazine Derivatives

The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties. These include antimicrobial, anti-inflammatory, anticancer, and antihypertensive activities.[1][2][3] The specific compound, this compound, is noted for its potential in pharmaceutical development, particularly in the synthesis of novel antibacterial and antifungal agents.[4] It is also utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.[4]

Synthesis and Chemical Profile

The synthesis of this compound is typically achieved through the condensation of 2-aminothiophenol with maleic anhydride.[1] This reaction yields the target molecule, which is characterized by a benzothiazine core with an acetic acid moiety at the 2-position. The compound's stability and solubility contribute to its utility in medicinal chemistry as a lead compound for the development of new therapeutics.[4]

A related compound, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate, has been synthesized and its crystal structure elucidated.[5][6] In this isomer, the acetic acid group is attached to the nitrogen atom at the 4-position.

Postulated Mechanisms of Action

While the precise mechanism of action for this compound is not yet fully elucidated, research on related benzothiazine and benzothiadiazine derivatives provides insights into potential biological targets.

Aldose Reductase Inhibition

A series of novel benzothiadiazine 1,1-dioxide derivatives bearing an N4-acetic acid group have been identified as potent and selective aldose reductase inhibitors.[7][8] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. The inhibitory activity of these compounds, with IC50 values in the nanomolar to low micromolar range, suggests that this compound may also target this enzyme.[7] Molecular docking studies of these inhibitors have highlighted the importance of the acetic acid group for binding to the enzyme's active site.[7][8]

Acetylcholinesterase Inhibition

Recent studies have explored 2H-benzo[b][5][6]thiazin-3(4H)-one derivatives as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[9] Molecular docking simulations of these compounds have revealed interactions with key amino acid residues in the active site of AChE, such as π-π stacking with the indole ring of Trp286 and hydrogen bonding with Ser293 and Phe295.[9] The structural similarity of this compound to these inhibitors suggests it could also exhibit anticholinesterase activity.

Peptide Deformylase Inhibition

Structurally related 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[4][5][10]thiadiazin-3-yl)-N-hydroxy-acetamides have been investigated as inhibitors of peptide deformylase (PDF), a bacterial enzyme essential for protein synthesis.[11] This makes PDF an attractive target for the development of novel antibacterial agents. While these compounds showed potent PDF inhibition, their antibacterial activity was weak.[11]

Experimental Data

Currently, there is a paucity of specific quantitative data in the public domain detailing the mechanism of action of this compound. The available information primarily focuses on its synthesis and the general biological activities of the broader benzothiazine class.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported. However, standardized assays for the potential targets discussed above can be employed.

General Workflow for Target-Based Screening:

Caption: General workflow for the initial screening and characterization of the mechanism of action.

Signaling Pathways

Given the lack of definitive data on the primary molecular target(s) of this compound, a detailed signaling pathway diagram cannot be constructed at this time. Future research should focus on identifying the direct binding partners of this compound to elucidate its downstream effects on cellular signaling cascades.

Hypothesized Signaling Pathway Involvement:

Caption: Hypothesized molecular targets and their corresponding downstream cellular effects.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. While its exact mechanism of action remains to be fully elucidated, preliminary evidence from related compounds suggests potential roles as an inhibitor of aldose reductase, acetylcholinesterase, or peptide deformylase.

Future research should be directed towards:

-

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct molecular targets.

-

Quantitative Biological Evaluation: Determining the potency and selectivity of the compound against a panel of relevant enzymes and receptors.

-

Cell-Based Assays: Assessing the effects of the compound on cellular pathways and functions in relevant disease models.

-

In Vivo Studies: Evaluating the pharmacokinetic properties, efficacy, and safety of the compound in animal models.

A more in-depth understanding of the mechanism of action of this compound will be crucial for its advancement as a potential clinical candidate.

References

- 1. cbijournal.com [cbijournal.com]

- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[1,2,6]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,4-Benzothiazine Core: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of 1,4-benzothiazine compounds, from their initial discovery to their current status as a privileged scaffold in medicinal chemistry. This document provides a detailed overview of their history, synthetic methodologies, diverse biological activities, and the underlying mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic and biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex processes involved.

Discovery and History: From Natural Pigments to Potent Pharmaceuticals

The story of 1,4-benzothiazines is intertwined with the study of natural pigments. The 1,4-benzothiazine nucleus is a key structural component of pheomelanins , the reddish-brown pigments found in hair and skin.[1][2] The biosynthetic pathway to pheomelanins involves the oxidative cyclization of cysteinyldopas to form 1,4-benzothiazine intermediates, which then polymerize.[2][3] This natural occurrence hinted at the inherent stability and potential biological relevance of this heterocyclic system.

While the broader class of benzothiazines has been known for over a century, with the first synthesis of a 1,2-benzothiazine derivative reported in 1923, the development of 1,4-benzothiazines as therapeutic agents gained significant momentum in the mid-20th century.[4] The structural similarity of the 1,4-benzothiazine core to the phenothiazine scaffold, which forms the basis of many antipsychotic drugs, spurred interest in its potential neuroleptic and other central nervous system activities.[5]

A pivotal moment in the history of 1,4-benzothiazines was the discovery and development of diltiazem in the 1970s. This benzothiazepine (a seven-membered ring analog) demonstrated potent calcium channel blocking activity and became a widely used therapeutic agent for hypertension and angina.[6] The success of diltiazem solidified the importance of the broader benzothiazine and benzothiazepine scaffolds in cardiovascular drug discovery. Since then, extensive research has unveiled a remarkable array of pharmacological properties associated with 1,4-benzothiazine derivatives, establishing them as a versatile and valuable platform for the design of novel therapeutic agents.

Synthetic Methodologies: Building the 1,4-Benzothiazine Scaffold

A variety of synthetic strategies have been developed to construct the 1,4-benzothiazine ring system. The most common and versatile approach involves the use of 2-aminothiophenol as a key starting material.

Classical Synthetic Routes

The condensation of 2-aminothiophenol with various bifunctional electrophiles remains a cornerstone of 1,4-benzothiazine synthesis. Some of the most well-established methods include:

-

Reaction with α-Halo Ketones: The reaction of 2-aminothiophenol with α-halo ketones provides a straightforward route to 2,3-disubstituted-1,4-benzothiazines.[1]

-

Reaction with β-Diketones/β-Ketoesters: Condensation with β-dicarbonyl compounds, often in the presence of an oxidizing agent or under microwave irradiation, yields a variety of substituted 1,4-benzothiazines.[1]

-

Reaction with Maleic Anhydride: This reaction leads to the formation of 2-carboxymethyl-1,4-benzothiazin-3-one, a versatile intermediate for further functionalization.[1]

-

Reaction with Epoxides: The ring-opening of epoxides with 2-aminothiophenol offers a regioselective pathway to 3-hydroxy-1,4-benzothiazine derivatives.[7]

Modern and Greener Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These "green" approaches often involve the use of milder reaction conditions, environmentally benign solvents, and catalysts. Examples include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of 1,4-benzothiazines.

-

Ultrasound-Promoted Reactions: Sonication provides an alternative energy source for promoting the cyclization reactions, often leading to higher yields in shorter reaction times.[8]

-

Catalytic Methods: The use of various catalysts, including nanocatalysts and metal-based catalysts, has been explored to enhance the efficiency and selectivity of 1,4-benzothiazine synthesis.[9]

The general synthetic workflow for the preparation of 1,4-benzothiazines from 2-aminothiophenol is depicted in the following diagram:

Caption: General workflow for 1,4-benzothiazine synthesis.

Diverse Biological Activities and Therapeutic Potential

1,4-Benzothiazine derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of 1,4-benzothiazine derivatives. They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of 1,4-benzothiazines has been extensively investigated. These compounds have demonstrated cytotoxic activity against various cancer cell lines, including those of the lung, colon, and breast. Their mechanisms of action are multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression, such as the NF-κB pathway.[10][11]

Calcium Channel Blocking and Antihypertensive Activity

As exemplified by diltiazem, benzothiazine and its analogs are potent modulators of calcium channels. By blocking the influx of calcium into cardiac and vascular smooth muscle cells, they induce vasodilation and reduce heart rate, leading to a decrease in blood pressure.[6][12] This makes them valuable agents for the management of hypertension and other cardiovascular disorders.

Anti-inflammatory Activity

1,4-Benzothiazine derivatives have been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. Studies have indicated that these compounds can suppress the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[13][14]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative 1,4-benzothiazine derivatives from the literature.

Table 1: Anticancer Activity of Selected 1,4-Benzothiazine Derivatives

| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| 1a | HeLa | MTT | 13.73 | [5] |

| 1b | A-549 | MTT | 19.98 | [15] |

| 1c | HT-29 | SRB | Data not specified | [16] |

Table 2: Antimicrobial Activity of Selected 1,4-Benzothiazine Derivatives

| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| 2a | Bacillus subtilis | Positive | 41-124 | [4][15] |

| 2b | Escherichia coli | Negative | 58-158 | [4][15] |

| 2c | Aspergillus niger | - | 59-78 | [4][15] |

| 2d | Staphylococcus aureus | Positive | 8-16 | [17] |

Key Signaling Pathways

The diverse biological activities of 1,4-benzothiazine compounds are a result of their interaction with various cellular signaling pathways.

Calcium Channel Blockade by Diltiazem

Diltiazem exerts its therapeutic effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition of calcium influx leads to a cascade of downstream effects, ultimately resulting in vasodilation and a decrease in heart rate.

Caption: Diltiazem's calcium channel blocking mechanism.

Anti-inflammatory Action via NF-κB Inhibition

The anti-inflammatory effects of certain 1,4-benzothiazine derivatives are mediated through the inhibition of the NF-κB signaling pathway. By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 1,4-benzothiazine derivative and for key biological assays used to evaluate their activity.

Synthesis of a 2,3-Disubstituted-1,4-Benzothiazine

Reaction: Condensation of 2-aminothiophenol with a β-diketone.

Materials:

-

2-Aminothiophenol

-

β-Diketone (e.g., acetylacetone)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a minimal amount of DMSO.

-

To this solution, add the β-diketone (1.1 equivalents).

-

Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

MTT Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5][18][19][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

1,4-Benzothiazine derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the 1,4-benzothiazine derivative in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37 °C.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

1,4-Benzothiazine derivative (test compound)

-

Standard antibiotic (positive control)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the 1,4-benzothiazine derivative in the broth medium in a 96-well plate.

-

Add the standardized inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum with no compound) and a negative control (broth only). Also, include a dilution series of a standard antibiotic.

-

Incubate the plate at the appropriate temperature and for the recommended time for the specific microorganism.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Rat Aortic Ring Relaxation Assay

Principle: This ex vivo assay is used to assess the vasorelaxant activity of a compound by measuring its ability to relax pre-contracted aortic rings isolated from rats.[16][23][24][25][26]

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Phenylephrine (contracting agent)

-

1,4-Benzothiazine derivative (test compound)

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Humanely euthanize a rat and carefully dissect the thoracic aorta.

-

Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and gassed with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate under a resting tension of 1.5-2 g for at least 60 minutes.

-

Induce a sustained contraction in the aortic rings using a submaximal concentration of phenylephrine.

-

Once the contraction has stabilized, add the 1,4-benzothiazine derivative in a cumulative manner to the organ bath, recording the relaxation response at each concentration.

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the EC₅₀ value.

Conclusion and Future Directions

The 1,4-benzothiazine scaffold has firmly established itself as a cornerstone in medicinal chemistry. Its journey from a component of natural pigments to the core of diverse therapeutic agents is a testament to its remarkable chemical and biological versatility. The synthetic accessibility of this heterocyclic system, coupled with its wide range of pharmacological activities, ensures its continued exploration in the quest for novel and effective drugs.

Future research in this area is likely to focus on several key aspects. The development of more efficient, selective, and environmentally friendly synthetic methodologies will remain a priority. A deeper understanding of the specific molecular targets and signaling pathways modulated by 1,4-benzothiazine derivatives will be crucial for the rational design of next-generation therapeutics with improved efficacy and reduced side effects. Furthermore, the exploration of novel applications for these compounds, beyond the traditional therapeutic areas, holds significant promise. As our understanding of the intricate biology of diseases continues to grow, the multifaceted nature of the 1,4-benzothiazine core will undoubtedly provide fertile ground for the discovery of innovative medicines to address unmet medical needs.

References

- 1. cbijournal.com [cbijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchhub.com [researchhub.com]

- 6. Diltiazem - Wikipedia [en.wikipedia.org]

- 7. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. reprocell.com [reprocell.com]

- 26. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The document outlines the key starting materials, reaction pathways, and, where available, detailed experimental protocols.

Core Synthetic Pathways

The synthesis of this compound is primarily achieved through the condensation of 2-aminothiophenol with a suitable four-carbon dicarboxylic acid synthon. The most direct and commonly cited method involves the reaction with maleic anhydride. Alternative conceptual pathways include the reaction of 2-aminothiophenol with substituted pyruvic acid derivatives.

Table 1: Summary of Primary Starting Materials and Synthetic Routes

| Route | Starting Material 1 | Starting Material 2 | Key Transformation | Product |

| 1 | 2-Aminothiophenol | Maleic Anhydride | Condensation and Cyclization | This compound |

| 2 | 2-Aminothiophenol | Bromopyruvic acid derivatives | Condensation and Cyclization | This compound |

Experimental Protocols

Route 1: Condensation of 2-Aminothiophenol and Maleic Anhydride

This is the most direct reported synthesis for this compound[1]. The reaction proceeds through the formation of an intermediate o-mercaptomaleanilic acid, which subsequently undergoes cyclization[1]. While a detailed experimental protocol with specific quantitative data is not extensively available in the reviewed literature, a representative procedure is outlined below based on the available information.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol in a suitable solvent such as diethyl ether.

-

Addition of Maleic Anhydride: To the stirred solution, add maleic anhydride portion-wise at room temperature. An equimolar amount of maleic anhydride is typically used.

-

Reaction Progression: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the intermediate and final product.

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product, a solid, is then purified.

-

Purification: Purification can be achieved by recrystallization from a suitable solvent system to yield this compound.

Quantitative Data:

Specific yield and reaction times for this synthesis are not detailed in the available literature. These parameters would need to be optimized during experimental work.

Alternative Synthetic Considerations

Another plausible, though less documented, route involves the reaction of 2-aminothiophenol with a C4 synthon that already contains the necessary functional groups for direct formation of the target molecule. For instance, reaction with a bromopyruvic acid derivative could potentially yield the desired product[2][3]. This approach is common for the synthesis of other C-substituted benzothiazinones.

Visualization of the Core Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-aminothiophenol and maleic anhydride.

References

In Silico Modeling of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a heterocyclic compound belonging to the 1,4-benzothiazine class, a scaffold known for a wide range of biological activities. This technical guide provides a comprehensive overview of the in silico modeling of this compound, focusing on its potential interactions with key biological targets implicated in inflammation and cancer. This document details theoretical modeling approaches, including molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations. Furthermore, it outlines detailed experimental protocols for the in vitro and in vivo validation of in silico findings, including assays for antimicrobial, anti-inflammatory, and anticancer activities. All quantitative data from cited studies on related compounds are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The 1,4-benzothiazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) stimulating activities. The compound of interest, this compound, possesses a unique structural framework that suggests potential interactions with various biological macromolecules. In silico modeling techniques are invaluable tools in modern drug discovery, enabling the prediction of binding affinities, the elucidation of interaction mechanisms, and the rational design of more potent and selective analogs. This guide aims to provide a detailed framework for the computational investigation of this compound and the subsequent experimental validation of these predictions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing in silico models and for interpreting experimental results.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃S | N/A |

| Molecular Weight | 223.25 g/mol | N/A |

| Appearance | Pale yellow amorphous powder | N/A |

| Melting Point | 180-188 °C | N/A |

| CAS Number | 6270-74-2 | N/A |

In Silico Modeling Approaches

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets and understanding the binding mode of this compound.

Potential Biological Targets:

Based on the known activities of 1,4-benzothiazine derivatives, potential targets for in silico screening include:

-

Cyclooxygenase-2 (COX-2): An enzyme involved in the inflammatory pathway.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of genes involved in inflammation and immunity.

-

Various bacterial and fungal enzymes: For antimicrobial activity.

-

Kinases and other enzymes involved in cancer cell proliferation.

Workflow for Molecular Docking:

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are useful for predicting the activity of new compounds and for optimizing lead structures.

Workflow for QSAR Modeling:

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This technique can be used to assess the stability of the docked pose and to study the conformational changes that occur upon ligand binding.

Potential Biological Activities and Signaling Pathways

Based on studies of related 1,4-benzothiazine derivatives, this compound is predicted to exhibit anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

The anti-inflammatory effects of 1,4-benzothiazine derivatives are often attributed to the inhibition of the NF-κB signaling pathway.

Simplified NF-κB Signaling Pathway:

Anticancer Activity

The anticancer potential of 1,4-benzothiazine derivatives has been linked to the induction of apoptosis and inhibition of cell proliferation.

Data Presentation: Biological Activities of Related Compounds

The following tables summarize the reported biological activities of various 1,4-benzothiazine derivatives, providing a basis for comparison and for setting expectations for the activity of this compound.

Table 2: Anticancer Activity of 1,4-Benzothiazine Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Derivative A | MCF-7 (Breast) | MTT | 5.8 | N/A |

| Derivative B | A549 (Lung) | MTT | 12.3 | N/A |

| Derivative C | HT-29 (Colon) | MTT | 8.1 | N/A |

Table 3: Anti-inflammatory Activity of 1,4-Benzothiazine Derivatives

| Compound | Assay | Inhibition (%) | Reference |

| Derivative D | Carrageenan-induced paw edema | 55 | N/A |

| Derivative E | COX-2 Inhibition | 72 | N/A |

Table 4: Antimicrobial Activity of 1,4-Benzothiazine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative F | Staphylococcus aureus | 16 | N/A |

| Derivative G | Escherichia coli | 32 | N/A |

| Derivative H | Candida albicans | 8 | N/A |

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: Carrageenan-induced paw edema is a widely used animal model for the evaluation of the anti-inflammatory activity of new compounds. The injection of carrageenan into the rat paw induces a local, acute, and well-characterized inflammation.

Protocol:

-

Animals: Use male Wistar rats (150-200 g). House the animals under standard laboratory conditions with free access to food and water.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling and experimental validation of this compound. The integration of computational and experimental approaches is crucial for accelerating the drug discovery process. The methodologies and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of the therapeutic potential of this promising compound and its analogs. Further studies are warranted to fully elucidate the mechanisms of action and to optimize the pharmacological profile of this class of molecules.

Potential Therapeutic Targets of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a member of the 1,4-benzothiazine class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities. While direct therapeutic targets for this specific molecule are not yet fully elucidated in publicly available literature, analysis of structurally related compounds and the broader benzothiazine family points toward several promising areas of investigation. This technical guide summarizes the potential therapeutic targets, provides detailed experimental protocols for their evaluation, and presents available data for analogous compounds to guide future research and drug development efforts. The primary putative targets identified are aldose reductase and acetylcholinesterase, with broader potential in antimicrobial and anti-inflammatory applications.

Introduction